molecular formula C22H37NO2 B14310223 1-(Octadec-1-en-1-yl)-1H-pyrrole-2,5-dione CAS No. 112527-21-6

1-(Octadec-1-en-1-yl)-1H-pyrrole-2,5-dione

Cat. No.: B14310223
CAS No.: 112527-21-6
M. Wt: 347.5 g/mol
InChI Key: MFBWWGXSZLGPRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Octadec-1-en-1-yl)-1H-pyrrole-2,5-dione is a chemical compound characterized by its unique structure, which includes a long aliphatic chain and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Octadec-1-en-1-yl)-1H-pyrrole-2,5-dione typically involves the reaction of octadec-1-en-1-ylamine with maleic anhydride. The reaction is carried out under controlled conditions, often in the presence of a solvent such as toluene or dichloromethane. The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-(Octadec-1-en-1-yl)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-(Octadec-1-en-1-yl)-1H-pyrrole-2,5-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Octadec-1-en-1-yl)-1H-pyrrole-2,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 1-(Octadec-1-enyl)-sn-glycero-3-phosphoethanolamine
  • 1-(Octadec-1-enyl)-sn-glycero-3-phosphoethanolamine zwitterion

Uniqueness

1-(Octadec-1-en-1-yl)-1H-pyrrole-2,5-dione is unique due to its specific structure, which combines a long aliphatic chain with a pyrrole ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

112527-21-6

Molecular Formula

C22H37NO2

Molecular Weight

347.5 g/mol

IUPAC Name

1-octadec-1-enylpyrrole-2,5-dione

InChI

InChI=1S/C22H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23-21(24)18-19-22(23)25/h17-20H,2-16H2,1H3

InChI Key

MFBWWGXSZLGPRU-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCC=CN1C(=O)C=CC1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.